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Compound of Interest

Compound Name: 6-Bromo-2-pyridinecarbonitrile

Cat. No.: B023229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-

bromo-6-cyanopyridine, a key intermediate in pharmaceutical and materials science research.

Due to the limited availability of a complete, published dataset for this specific compound, this

guide synthesizes predictive data based on the analysis of closely related and isomeric

compounds. It outlines the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR)

spectral characteristics, along with generalized experimental protocols for their acquisition.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 2-bromo-6-cyanopyridine.

These predictions are derived from established principles of spectroscopy and comparison with

data from similar substituted pyridines.

Table 1: Predicted ¹H NMR Spectral Data for 2-bromo-6-
cyanopyridine
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~ 7.8 - 8.0
Doublet of doublets

(dd)
~ 8.0, 1.0 H-4

~ 7.7 - 7.9
Doublet of doublets

(dd)
~ 8.0, 1.0 H-5

~ 7.6 - 7.8 Triplet (t) ~ 8.0 H-3

Note: The chemical shifts are referenced to a standard internal solvent signal. The pyridine ring

protons are expected to be in the aromatic region, with the positions influenced by the electron-

withdrawing effects of the bromo and cyano groups.

Table 2: Predicted ¹³C NMR Spectral Data for 2-bromo-6-
cyanopyridine

Chemical Shift (δ, ppm) Assignment

~ 150 - 155 C-2 (bearing Br)

~ 140 - 145 C-6 (bearing CN)

~ 138 - 142 C-4

~ 130 - 135 C-5

~ 125 - 130 C-3

~ 115 - 120 -CN

Note: The carbon attached to the bromine atom is expected to be significantly deshielded. The

nitrile carbon will also have a characteristic chemical shift.

Table 3: Predicted Mass Spectrometry Data for 2-bromo-
6-cyanopyridine
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m/z Interpretation

182/184

Molecular ion peak (M⁺) showing the

characteristic 1:1 isotopic pattern for a

compound containing one bromine atom (⁷⁹Br/

⁸¹Br).

103 Loss of Br radical ([M-Br]⁺).

76 Loss of HCN from the [M-Br]⁺ fragment.

Table 4: Predicted Infrared (IR) Spectral Data for 2-
bromo-6-cyanopyridine

Wavenumber (cm⁻¹) Assignment

~ 2230 - 2240 C≡N stretching vibration

~ 3100 - 3000 Aromatic C-H stretching

~ 1600 - 1400
Aromatic C=C and C=N ring stretching

vibrations

~ 1100 - 1000 C-Br stretching vibration

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2-bromo-6-cyanopyridine is dissolved in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition: The spectrum is typically acquired on a 400 or 500 MHz NMR

spectrometer. Standard parameters include a 30° pulse width, an acquisition time of 2-4

seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are co-added to

achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: The spectrum is acquired on the same instrument, operating at a

corresponding frequency for carbon (e.g., 100 or 125 MHz). A proton-decoupled pulse

sequence is commonly used to simplify the spectrum to single lines for each unique carbon

atom. A larger number of scans (typically >1024) and a longer relaxation delay are often

required due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)
Sample Introduction: For a solid sample like 2-bromo-6-cyanopyridine, direct infusion or

introduction via a solids probe is common. Alternatively, if the compound is sufficiently

volatile and thermally stable, it can be introduced through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for

generating the mass spectrum of small organic molecules.

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample can be analyzed directly using an

Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by

grinding a small amount of the sample with dry potassium bromide and pressing the mixture

into a thin, transparent disk.

Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is

recorded and automatically subtracted from the sample spectrum. The data is typically

collected over a range of 4000 to 400 cm⁻¹.

Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 2-bromo-6-

cyanopyridine using the described spectroscopic methods.
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Workflow for the spectral analysis of 2-bromo-6-cyanopyridine.

To cite this document: BenchChem. [Spectral Data Analysis of 2-bromo-6-cyanopyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b023229#spectral-data-for-2-bromo-6-cyanopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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